molecular formula C17H18N2OS B384991 3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether CAS No. 615280-08-5

3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether

Cat. No.: B384991
CAS No.: 615280-08-5
M. Wt: 298.4g/mol
InChI Key: DAHFXZPZJRHHDM-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether is an organic compound that features a benzimidazole ring linked to a propyl chain, which is further connected to a 3-methylphenyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide, followed by cyclization.

    Thioether Formation: The benzimidazole derivative is then reacted with 3-chloropropyl 3-methylphenyl ether in the presence of a base such as potassium carbonate to form the thioether linkage.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The sulfur atom in the thioether linkage can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that contain sulfur or nitrogen atoms in their active sites.

    Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

  • 3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid
  • 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
  • 3-(5-fluoro-1H-benzimidazol-2-yl)propanoic acid

Comparison:

  • Structural Differences: The presence of different substituents on the benzimidazole ring or the propyl chain.
  • Uniqueness: 3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether is unique due to the presence of the 3-methylphenyl ether group, which can influence its chemical reactivity and biological activity.
  • Applications: While similar compounds may share some applications, the specific structure of this compound can make it more suitable for certain uses, such as in medicinal chemistry or materials science.

Properties

IUPAC Name

2-[3-(3-methylphenoxy)propylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-13-6-4-7-14(12-13)20-10-5-11-21-17-18-15-8-2-3-9-16(15)19-17/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHFXZPZJRHHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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